

Safe Handling and Disposal of GPR120 Modulator 2

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Compound of Interest

Compound Name: GPR120 modulator 2

Cat. No.: B1663568

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This document provides essential safety, operational, and disposal information for **GPR120 modulator 2**, a compound used in laboratory research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations.

Product Information and Safety Data

While a specific Safety Data Sheet (SDS) for a compound explicitly named "**GPR120 modulator 2**" is not publicly available, an SDS for a structurally similar compound, "GPR120 Agonist 2" (CAS No. 1234844-11-1), indicates that it is not classified as a hazardous substance or mixture.^[1] However, as with any research chemical, it is crucial to handle **GPR120 modulator 2** with care and follow established laboratory safety protocols.

Property	Value	Source
Chemical Name	GPR120 Agonist 2	[1]
CAS Number	1234844-11-1	[1]
Molecular Formula	C22H25ClO4	[1]
Molecular Weight	388.88 g/mol	[1]
Appearance	Solid	[2]
Storage (Powder)	-20°C for 3 years	[3]
Storage (In Solvent)	-80°C for 1 year	[3]
Solubility (DMSO)	45 mg/mL (115.72 mM)	[3]

Proper Disposal Procedures

Even though **GPR120 modulator 2** may not be classified as hazardous, it is recommended to dispose of it as chemical waste through your institution's Environmental Health and Safety (EHS) office.[4] Do not dispose of this chemical down the drain or in regular trash.[4][5]

Step-by-Step Disposal Guide:

- Waste Identification and Segregation:
 - Treat all waste containing **GPR120 modulator 2** (solid, liquid, and contaminated labware) as chemical waste.
 - Do not mix this waste with incompatible materials. For instance, avoid mixing with strong acids, bases, or oxidizing agents unless it is part of a specific experimental protocol.[4]
- Solid Waste Disposal:
 - Collect solid **GPR120 modulator 2** waste, including contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated, clearly labeled, and compatible container.[4]
 - The container should be in good condition, without leaks or cracks.[4]

- Liquid Waste Disposal:
 - Collect liquid waste containing **GPR120 modulator 2** in a dedicated, leak-proof hazardous waste container.[4]
 - Ensure the container is made of a chemically compatible material.
 - Leave at least one inch of headspace in liquid waste containers to allow for expansion.[4]
- Disposal of Contaminated Sharps:
 - Any sharps, such as needles or pipette tips, contaminated with **GPR120 modulator 2** should be collected in a puncture-proof sharps container.[6][7]
- Container Labeling and Storage:
 - Label all waste containers with "Hazardous Waste," the full chemical name "**GPR120 modulator 2**," and the accumulation start date.[4] Do not use abbreviations.
 - Maintain a log of all chemicals added to a waste container.[4]
 - Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
- Decontamination of Empty Containers:
 - For the original product container, once empty, it should be triple-rinsed with a suitable solvent that can dissolve the chemical residue.[4][5]
 - The first rinsate is considered hazardous waste and must be collected and disposed of accordingly.[4] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4]
 - Allow the rinsed container to air dry completely.[4]
 - Deface the original label before disposing of the decontaminated container as regular trash.[5]

- Arranging for Final Disposal:
 - Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup when your containers are full.[4]

Experimental Protocols

In Vitro GPR120 Activation Assay (Calcium Influx)

This protocol describes a common method to assess the agonistic activity of **GPR120 modulator 2** by measuring intracellular calcium mobilization.

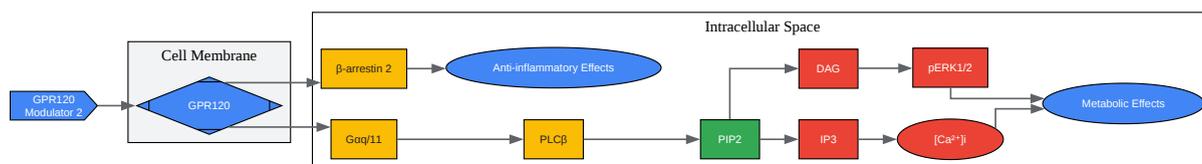
Methodology:

- Cell Culture:
 - CHO-K1 cells stably expressing human GPR120 (hGPR120) are cultured in a suitable medium (e.g., Ham's F-12) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418 at 500 µg/mL).
 - Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Plating:
 - Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 5×10^4 cells per well and incubated overnight to allow for attachment.
- Compound Preparation:
 - Prepare a stock solution of **GPR120 modulator 2** in DMSO.
 - Perform serial dilutions of the compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations.
- Calcium Assay:
 - Remove the culture medium from the wells and wash once with the assay buffer.

- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
- Wash the cells to remove excess dye.
- Place the plate in a fluorescence plate reader (e.g., FlexStation 3).
- Measure the baseline fluorescence, and then add the various concentrations of **GPR120 modulator 2** to the wells.
- Immediately begin measuring the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
- Data Analysis:
 - The increase in intracellular calcium is typically expressed as a ratio of the fluorescence signal from the test compound-treated cells to that of vehicle-treated cells.
 - Plot the response against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[8]

Visualizations

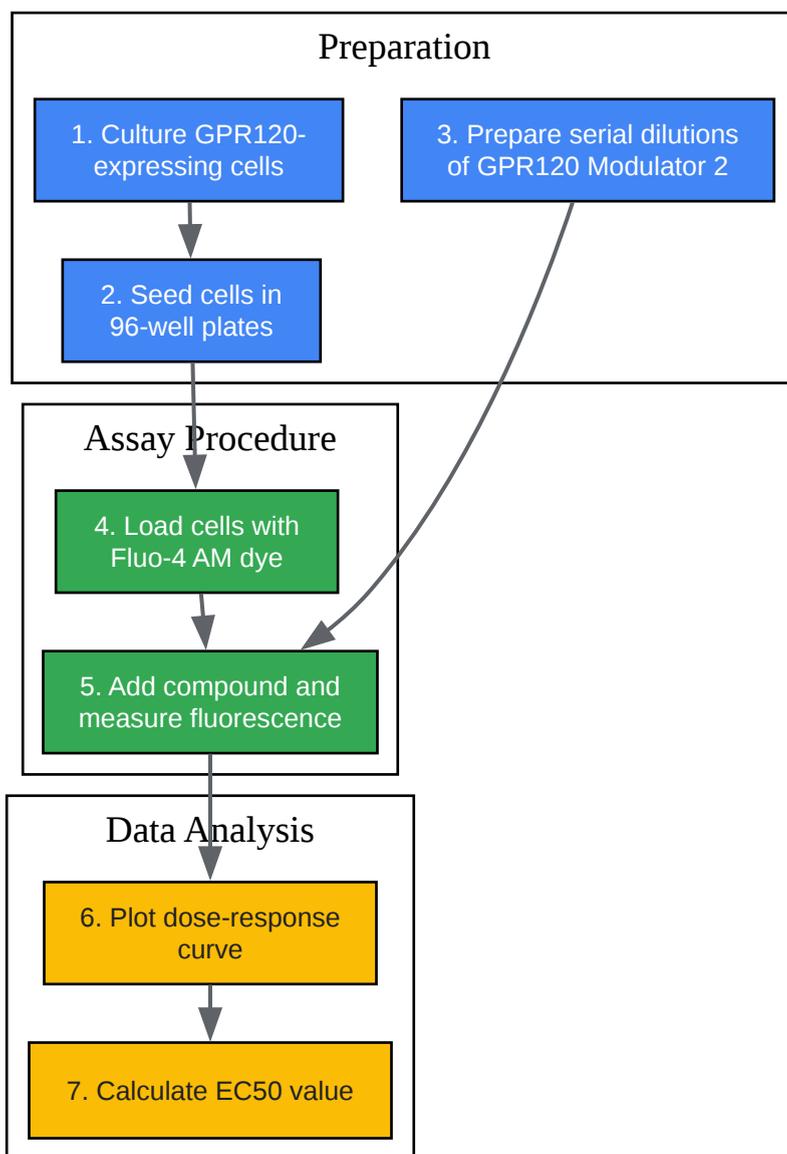
GPR120 Signaling Pathway



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Caption: GPR120 activation by a modulator leads to two main signaling cascades.

Experimental Workflow: Calcium Influx Assay



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